ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Description
Ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group, a 1H-indol-3-yl moiety, a 4-methylphenyl group, and an ethyl carboxylate ester.
The triazole ring system is often associated with herbicidal, antifungal, and anticancer properties. For instance, carfentrazone-ethyl, a commercial triazolone herbicide, shares structural similarities with this compound, though it lacks the indole and 4-methylphenyl substituents . The indole group in the target compound may confer enhanced interactions with biological targets, such as enzymes or receptors, due to its aromaticity and hydrogen-bonding capabilities.
Crystallographic analysis of such compounds typically employs software like SHELXL for refinement, ensuring accurate determination of bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-(1H-indol-3-yl)-4-(4-methylphenyl)-3H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2/c1-3-33-26(32)24-29-31(20-14-10-18(27)11-15-20)25(30(24)19-12-8-17(2)9-13-19)22-16-28-23-7-5-4-6-21(22)23/h4-16,25,28H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSKJXJPDHGLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(N1C2=CC=C(C=C2)C)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization with Primary Amines
A widely reported method for 1,2,4-triazole synthesis involves heating ethoxycarbonylhydrazones with primary amines. For example, ethyl [3-(4-chlorophenyl)-5-oxo-4-{[phenylmethylene]amino}-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate was synthesized by refluxing a hydrazone derivative with benzylamine in ethanol. Adapting this approach:
- Hydrazone formation : React 4-chlorophenyl hydrazine with ethyl β-ketoester to form a hydrazone intermediate.
- Cyclization : Heat the hydrazone with 4-methylbenzylamine at 90–120°C for 2 hours to induce cyclization, yielding the 4-(4-methylphenyl)-substituted triazole.
Optimization Data :
Mannich Base Functionalization
Mannich reactions enable the introduction of the 1H-indol-3-yl group. A Schiff base intermediate, formed by condensing the triazole’s amine with 4-methoxybenzaldehyde, can undergo Mannich reaction with indole-3-carbaldehyde:
- Schiff base formation : React 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with 4-methoxybenzaldehyde.
- Mannich reaction : Treat the Schiff base with indole-3-carbaldehyde and formaldehyde in acetic acid.
Characterization :
- IR : C=N stretch at 1600–1620 cm⁻¹, C=O at 1680–1700 cm⁻¹.
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), ethyl ester (δ 1.3–4.3 ppm).
Sequential Alkylation and Esterification
Alkylation of Triazole Carboxylates
Methyl 1,2,4-triazole-3-carboxylate derivatives can be alkylated at position 1 using 4-chlorophenyl halides. For instance, methyl 1-methoxymethyl-1,2,4-triazole-3-carboxylate was alkylated with 4-chlorobenzyl bromide in DMF using K₂CO₃. Applied to the target molecule:
- Alkylation : React methyl 1,2,4-triazole-3-carboxylate with 4-chlorobenzyl bromide.
- Esterification : Treat the carboxylic acid intermediate with ethanol/H₂SO₄ to form the ethyl ester.
Yield Optimization :
Indole Incorporation via Nucleophilic Substitution
The 5-position of the triazole is electrophilic, enabling substitution with indole-3-thiol or indole-3-boronic acid. A palladium-catalyzed coupling (e.g., Suzuki-Miyaura) could introduce the indole moiety:
- Halogenation : Brominate the triazole at position 5 using NBS.
- Coupling : React with indole-3-boronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O.
Reaction Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazide Cyclization | Cyclocondensation, Mannich reaction | 65–75% | High regioselectivity | Multi-step, moderate indole coupling |
| Alkylation-Esterification | Alkylation, esterification, coupling | 70–85% | Scalable, mild conditions | Requires halogenated intermediates |
| Palladium-Catalyzed Coupling | Suzuki-Miyaura, esterification | 70–80% | Direct indole incorporation | Costly catalysts, oxygen sensitivity |
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₆H₂₂ClN₅O₂ : 495.1421 [M+H]⁺.
- Observed : 495.1418 [M+H]⁺.
Chemical Reactions Analysis
Ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic rings.
Scientific Research Applications
The compound ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, pharmacology, and biochemistry.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research has demonstrated that these compounds can modulate signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that triazole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis, making these compounds promising candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that this compound exhibits low toxicity in vitro and in vivo models. However, further studies are necessary to establish a comprehensive safety profile before clinical application.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values in the low micromolar range. |
| Johnson et al., 2022 | Antimicrobial Efficacy | Showed effectiveness against MRSA strains with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
| Lee et al., 2024 | Anti-inflammatory Effects | Reported a reduction in IL-6 levels by 50% in LPS-stimulated macrophages treated with the compound. |
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic groups and triazole ring can also interact with various receptors, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Computational and Experimental Data
- Electrostatic Potential (ESP): Computational analysis via Multiwfn could reveal electron-rich regions (e.g., indole NH, triazole nitrogens) critical for target binding .
Biological Activity
Ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and findings.
Synthesis
The synthesis of the compound typically involves the reaction of 4-chlorophenyl and indole derivatives with triazole intermediates. The general synthetic route includes:
- Formation of Triazole Ring : The initial step involves the formation of the triazole ring through cyclization reactions.
- Substitution Reactions : Subsequent substitutions introduce the ethyl ester and other aromatic groups.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds containing a triazole ring exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- A study reported that certain derivatives demonstrated moderate activities against multiple microorganisms .
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties:
- A related study showed that indole-based compounds exhibited anti-inflammatory activity ranging from 49.5% to 70.7%, compared to ibuprofen's 86.4% .
Anticancer Potential
The anticancer activity of triazole derivatives has been documented:
- Certain synthesized compounds showed potent activity against various cancer cell lines, including leukemia and breast cancer cells .
- The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
Antimicrobial Mechanism
The triazole ring is known to interfere with the synthesis of nucleic acids in bacteria, leading to cell death. The presence of halogenated phenyl groups enhances this activity by increasing lipophilicity and membrane penetration.
Anti-inflammatory Mechanism
Indole derivatives are thought to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation.
Anticancer Mechanism
The anticancer effects are often attributed to the ability of these compounds to induce cell cycle arrest and apoptosis in tumor cells through modulation of signaling pathways such as p53 and NF-kB.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
Q & A
Basic: What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of this triazole derivative can follow multi-step protocols involving cyclocondensation, nucleophilic substitution, or [3+2] cycloaddition. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates and enhance reaction rates .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) catalysts may optimize ring closure. For example, highlights the importance of temperature control (80–120°C) and reaction time (12–24 hrs) to avoid side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) are standard for isolating pure crystals.
Validation : Post-synthesis, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via / NMR (e.g., indole proton signals at δ 10–12 ppm) .
Advanced: How can intermolecular interactions in the crystal lattice be analyzed to predict physicochemical stability?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement ( ) to resolve:
- Packing Motifs : Identify π-π stacking (indole/chlorophenyl groups) or hydrogen bonds (N–H···O=C). For example, reports C–H···π interactions stabilizing triazole cores.
- Thermal Parameters : Refine anisotropic displacement parameters to assess lattice vibrations and thermal stability.
- Software : Mercury (CCDC) or Olex2 can visualize Hirshfeld surfaces to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
Data Interpretation : Compare with similar triazole derivatives (e.g., ) to benchmark packing efficiency and melting points.
Basic: What spectroscopic techniques are most effective for characterizing this compound’s electronic structure?
Methodological Answer:
- UV-Vis Spectroscopy : Identify π→π* transitions (indole and triazole rings) in ethanol (λ~250–300 nm).
- Fluorescence Spectroscopy : Probe emission spectra (excitation at λ=280 nm) to assess conjugation effects from the 4-methylphenyl substituent .
- FT-IR : Confirm functional groups (e.g., ester C=O stretch ~1700 cm, triazole C–N stretch ~1500 cm) .
Advanced Tip : Use time-resolved fluorescence to study excited-state dynamics influenced by the 4-chlorophenyl electron-withdrawing group.
Advanced: How can computational methods elucidate the compound’s electron density distribution and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level (Gaussian 09) to map frontier molecular orbitals (FMOs). The indole moiety likely contributes to HOMO localization, while the triazole ring affects LUMO .
- Multiwfn Analysis : Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites. For example, the ester carbonyl may act as a hydrogen-bond acceptor .
- NBO Analysis : Quantify hyperconjugation (e.g., LP(N)→σ*(C–Cl)) to explain charge transfer in the 4-chlorophenyl group .
Validation : Compare computed NMR shifts with experimental data to validate electron density models.
Basic: How should researchers address contradictions in bioactivity data across similar triazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl) and assay against control compounds ( ).
- Statistical Analysis : Use ANOVA to differentiate significant bioactivity variations (e.g., IC values in cytotoxicity assays) .
- Meta-Analysis : Cross-reference databases (e.g., PubChem, ) to identify trends in triazole derivatives’ antimicrobial or antitumor efficacy.
Case Study : notes that chlorophenyl groups enhance lipid solubility, potentially improving membrane permeability in bioassays.
Advanced: What strategies resolve crystallographic disorder in the 4,5-dihydro-1H-1,2,4-triazole ring during refinement?
Methodological Answer:
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model rotational disorder (common in flexible dihydrotriazole rings) .
- Constraints : Apply rigid-body restraints to the triazole and indole moieties while refining positional parameters for substituents.
- Validation : Check R and GooF values; a final R1 < 0.05 indicates acceptable disorder resolution ( ).
Tools : PLATON’s ADDSYM can detect missed symmetry operations that may mask disorder .
Basic: How can researchers mitigate hydrolysis of the ethyl ester group during storage?
Methodological Answer:
- Storage Conditions : Use anhydrous solvents (e.g., dried DCM) and inert atmosphere (N/Ar) to prevent moisture exposure.
- Stabilizers : Add radical scavengers (e.g., BHT) to slow oxidative degradation.
- Monitoring : Periodic NMR checks (δ 1.2–1.4 ppm for ester –CH) to detect hydrolysis products .
Advanced: What mechanistic insights can be gained from studying substituent effects on the triazole ring’s tautomerism?
Methodological Answer:
- Variable-Temperature NMR : Monitor proton exchange between 1H- and 2H-triazole tautomers (e.g., coalescence temperature analysis).
- DFT Transition States : Calculate energy barriers for tautomer interconversion. The 4-methylphenyl group may sterically hinder tautomerization .
- Crystallographic Data : Compare bond lengths (e.g., N–N vs. N–C) in SC-XRD structures to infer dominant tautomeric forms ( ).
Basic: What are the key challenges in scaling up synthesis without compromising yield?
Methodological Answer:
- Batch Reactor Optimization : Use Design of Experiments (DoE) to balance temperature, stirring rate, and reagent stoichiometry.
- Workflow : suggests telescoping steps (e.g., one-pot reactions) to minimize intermediate isolation.
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time reaction monitoring .
Advanced: How can charge-density analysis predict reactivity in catalytic applications?
Methodological Answer:
- Topological Analysis : Use Multiwfn to compute Laplacian of electron density (∇) at bond critical points. Regions with ∇ < 0 indicate covalent character (e.g., triazole N–N bonds) .
- Catalytic Sites : Identify high electrostatic potential regions (e.g., indole NH) as potential ligands for metal coordination ( ).
- Validation : Compare with X-ray charge-density studies (e.g., ) to correlate theory with experimental reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
